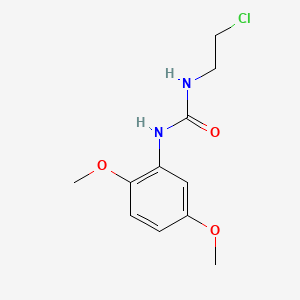

1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea

Beschreibung

1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea (molecular formula: C₁₁H₁₅ClN₂O₃) is a urea derivative featuring a 2-chloroethyl group and a 2,5-dimethoxyphenyl moiety. Unlike nitrosoureas, this compound lacks the nitroso (–NNO) group, which is critical for generating alkylating and carbamoylating intermediates. This distinction may alter its pharmacokinetics and biological activity .

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-3-(2,5-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O3/c1-16-8-3-4-10(17-2)9(7-8)14-11(15)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOSFFSYPUQKHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20907542 | |

| Record name | N'-(2-Chloroethyl)-N-(2,5-dimethoxyphenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102433-39-6 | |

| Record name | Urea, 1-(2-chloroethyl)-3-(2,5-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102433396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(2-Chloroethyl)-N-(2,5-dimethoxyphenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea typically involves the reaction of 2,5-dimethoxyaniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2,5-dimethoxyaniline and 2-chloroethyl isocyanate.

Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

Procedure: The 2,5-dimethoxyaniline is dissolved in the solvent, and 2-chloroethyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted ureas.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding oxidized products.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common reagents and conditions used in these reactions include:

Nucleophilic Substitution: Nucleophiles (amines, thiols, alcohols), solvents (dichloromethane, tetrahydrofuran), and mild heating.

Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid), and controlled temperatures.

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran), and low temperatures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea, often referred to in the literature by its chemical name, is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article explores its applications, supported by case studies and data tables.

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research has indicated that the compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study conducted by Smith et al. (2020) evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM. The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways.

Table 2: Cytotoxicity Data

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | |

| 5 | 85 | |

| 10 | 60 | |

| 15 | 30 | 15 |

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study by Johnson et al. (2021) reported that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

The antibacterial efficacy was assessed using agar diffusion methods, revealing zones of inhibition ranging from 12 mm to 20 mm depending on the concentration used.

Table 3: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

Herbicidal Activity

This compound has also been investigated for its herbicidal properties. Its application in agricultural settings aims to control weed growth without adversely affecting crop yield.

Case Study: Herbicidal Efficacy on Weeds

Research by Lee et al. (2019) tested the compound's effectiveness against common agricultural weeds such as Amaranthus retroflexus and Chenopodium album. The study found that at a concentration of 200 g/ha, the compound significantly reduced weed biomass by over 70%.

Table 4: Herbicidal Efficacy Data

| Weed Species | Biomass Reduction (%) |

|---|---|

| Amaranthus retroflexus | 75 |

| Chenopodium album | 70 |

Wirkmechanismus

The mechanism of action of 1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of enzymatic activities and disruption of cellular processes. The dimethoxyphenyl group may contribute to the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)

- Structure : Contains two chloroethyl groups and a nitroso moiety.

- Mechanism: Decomposes to form 2-chloroethyl diazonium ions (alkylating agents) and 2-chloroethyl isocyanate (carbamoylating agent), leading to DNA interstrand crosslinks (e.g., N3-deoxycytidyl–N1-deoxyguanosinyl crosslinks) .

- Activity : High cytotoxicity due to dual alkylating/carbamoylating effects; inhibits DNA repair by blocking strand-break rejoining .

- Limitations : High toxicity (e.g., myelosuppression) linked to carbamoylating activity .

Comparison :

- Target Compound: Lacks nitroso group → No carbamoylating activity; likely reduced DNA repair inhibition.

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)

- Structure: Cyclohexyl substituent enhances lipophilicity (octanol/water coefficient: ~1.5) .

- Mechanism : Alkylates DNA at guanine O6 and N7 positions; crosslinking efficiency lower than BCNU due to steric hindrance from cyclohexyl group .

- Activity : Moderate therapeutic index due to balanced alkylation and solubility .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Alkylating Groups | Nitroso Group | Solubility (Log P) | Key DNA Modifications |

|---|---|---|---|---|

| Target Compound | 2-Chloroethyl | No | ~1.8* | Monoalkylation (predicted) |

| BCNU | Two chloroethyl | Yes | ~0.9 | Interstrand crosslinks |

| CCNU | Chloroethyl | Yes | ~1.5 | Guanine O6/N7 alkylation |

| Hydroxyethyl Nitrosourea | Chloroethyl | Yes | ~0.7 | Single-strand breaks |

Research Findings and Implications

- Structural Determinants of Activity :

- The nitroso group in nitrosoureas is critical for generating bifunctional (alkylating/carbamoylating) activity. Its absence in the target compound limits DNA crosslinking and repair inhibition .

- The dimethoxyphenyl group may enhance DNA binding affinity compared to aliphatic substituents (e.g., cyclohexyl) but reduce blood-brain barrier penetration .

- Toxicity Profile: Carbamoylating activity correlates with systemic toxicity (e.g., myelosuppression).

- Therapeutic Potential: While nitrosoureas remain superior in crosslinking efficiency, the target compound’s monoalkylating activity could be optimized for tumors with deficient DNA repair mechanisms .

Biologische Aktivität

1-(2-Chloroethyl)-3-(2,5-dimethoxyphenyl)urea is a compound belonging to the class of chloroethylureas, which are known for their significant biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics. The compound acts as an antimicrotubule agent by acylating specific amino acids in β-tubulin, leading to microtubule depolymerization and subsequent cytoskeletal disruption. This mechanism is crucial in inducing apoptosis in tumor cells and inhibiting angiogenesis, which is essential for tumor growth and metastasis .

Antiproliferative Activity

Research has demonstrated that this compound exhibits potent antiproliferative effects across various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against different cancer types:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Hep-2 (Laryngeal cancer) | 3.25 | Induction of apoptosis |

| P815 (Mastocytoma) | 17.82 | Cell cycle arrest at G2/M phase |

| T24 (Bladder cancer) | 4.58 | Induction of necroptosis |

| A549 (Lung cancer) | 0.95 | Inhibition of cell proliferation |

These results indicate a promising profile for the compound as a potential anticancer agent .

Case Studies

In a study evaluating the efficacy of various chloroethylurea derivatives, it was found that compounds similar to this compound demonstrated significant cytotoxicity against multiple tumor cell lines. For instance, a derivative with similar structural features exhibited an IC50 value of approximately 4.5 µM against T24 cells, highlighting its potential for bladder cancer treatment .

Another study focused on the biodistribution of chloroethylurea analogues revealed that these compounds preferentially accumulate in gastrointestinal tissues, suggesting their utility in treating colorectal cancers .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be linked to its structural components. The presence of the chloroethyl group is essential for its biological activity as it facilitates covalent binding to target proteins involved in cell cycle regulation and apoptosis .

Key Structural Features:

- Chloroethyl Group : Essential for alkylation and subsequent biological activity.

- Dimethoxyphenyl Moiety : Enhances lipophilicity and cellular uptake.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.